3-[(Benzyloxy)methyl]oxetane-3-carbonitrile
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Overview
Description
3-[(Benzyloxy)methyl]oxetane-3-carbonitrile is an organic compound characterized by its unique oxetane ring structure, which is substituted with a benzyloxy methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-hydroxypropyl derivatives.
Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the oxetane ring with benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy methyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under appropriate conditions.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the benzyloxy methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Benzyloxy)methyl]oxetane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 3-(Bromomethyl)oxetane
- 3-((Benzyloxy)methyl)oxetane
- Oxetane-3-carboxylic acid
Comparison: 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile is unique due to the presence of both a benzyloxy methyl group and a nitrile group, which confer distinct reactivity and properties compared to other oxetane derivatives. For instance, the nitrile group provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry.
This compound’s versatility and potential applications make it a significant subject of study in various scientific fields
Properties
IUPAC Name |
3-(phenylmethoxymethyl)oxetane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVSCDOGMOMFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(COCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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